

Comprehensive Spectroscopic Profiling of 4-[(4-Fluorophenyl)thio]butan-2-one

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Compound of Interest

Compound Name: 4-[(4-Fluorophenyl)thio]butan-2-one
CAS No.: 142038-16-2
Cat. No.: B1283539

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-Ketosulfide / Aromatic Thioether

Executive Summary & Structural Logic

4-[(4-Fluorophenyl)thio]butan-2-one (CAS: 63983-47-1) represents a classic Michael adduct formed between a soft nucleophile (4-fluorothiophenol) and a soft electrophile (methyl vinyl ketone). Its utility in drug development stems from the metabolic stability of the aryl-fluorine bond and the versatility of the ketone handle for further functionalization (e.g., reductive amination or cyclization).

This guide provides a definitive reference for the identification of this compound, distinguishing it from potential impurities such as the oxidative byproduct bis(4-fluorophenyl)disulfide.

Chemical Identity

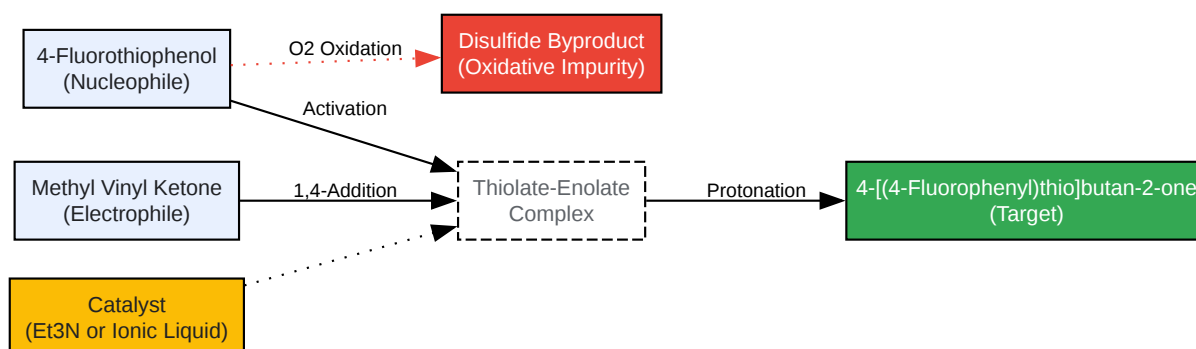
Parameter	Data
IUPAC Name	4-[(4-Fluorophenyl)sulfanyl]butan-2-one
Molecular Formula	C ₁₀ H ₁₀ FOS
Molecular Weight	198.26 g/mol
Physical State	Colorless to pale yellow oil
Solubility	Soluble in CHCl ₃ , DCM, MeOH; Insoluble in H ₂ O

Synthetic Pathway & Experimental Protocol

The synthesis relies on the Thia-Michael Addition. Unlike hard nucleophiles, the thiolate anion adds exclusively 1,4 to the

-unsaturated ketone.

Reaction Workflow (DOT Visualization)



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Figure 1: The Thia-Michael addition pathway showing the convergent synthesis and potential oxidative side reaction.

Standard Operating Procedure (SOP)

- Setup: To a stirred solution of 4-fluorothiophenol (10 mmol) in MeOH (or solvent-free conditions) at 0°C.
- Addition: Add Methyl Vinyl Ketone (MVK) (11 mmol, 1.1 equiv) dropwise.
- Catalysis: Add triethylamine (TEA) (0.5 mol%) or use an ionic liquid medium [1].
- Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to remove disulfide impurities.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct splitting patterns of the para-substituted aromatic ring (AA'BB' system coupled to Fluorine) and the aliphatic side chain.

¹H NMR (400 MHz, CDCl₃)

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Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
7.38 – 7.32	Multiplet	2H	Ar-H (meta to F)	Deshielded by Sulfur; split by ortho-H and F.
7.03 – 6.96	Multiplet	2H	Ar-H (ortho to F)	Shielded by F resonance; distinct "triplet-like" appearance due to and .
3.12	Triplet (Hz)	2H	S-CH	Deshielded by Sulfur (alpha position).
2.74	Triplet (Hz)	2H	CH -CO	Alpha to carbonyl; typical ketone shift.
2.14	Singlet	3H	CO-CH	Methyl ketone singlet.

C NMR (100 MHz, CDCl₃)

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Note: Carbon-Fluorine coupling (

) is observed as doublets.

- 206.8 (C=O): Characteristic ketone carbonyl.
- 162.1 (d,

Hz): C4 (Aromatic C-F).

- 133.5 (d,

Hz): C2/C6 (Aromatic C-H, meta to F).

- 130.2 (d,

Hz): C1 (Aromatic C-S).

- 116.1 (d,

Hz): C3/C5 (Aromatic C-H, ortho to F).

- 43.2: CH

-CO.

- 30.1: CH

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- 29.0: S-CH

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¹⁹F NMR (376 MHz, CDCl₃)

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- -114.5 ppm (multiplet): Characteristic of aryl fluorides in the para position to a sulfide donor.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation (appearance of C=O, retention of Ar-F).

Wavenumber (cm)	Vibration Mode	Diagnostic Value
1715	C=O[1] Stretch	Strong, sharp band confirming saturated ketone.
1590, 1490	C=C Aromatic	Skeletal ring vibrations.
1225	C-F Stretch	Very strong; diagnostic for aryl fluoride.
1155	C-S Stretch	Moderate intensity; often obscured but visible in fingerprint.
825	C-H Bend (oop)	Para-disubstituted benzene diagnostic.

C. Mass Spectrometry (EI-MS)

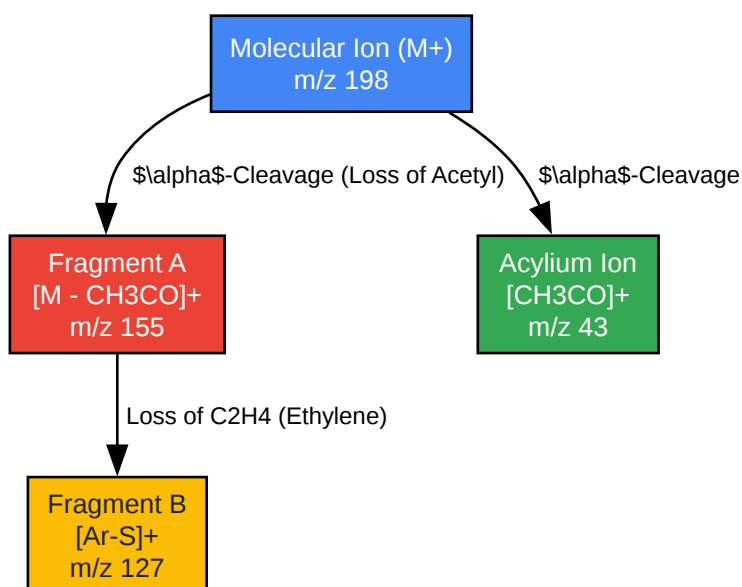
The fragmentation pattern follows standard ketone and sulfide cleavage rules.

Molecular Ion:

198 (M

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Fragmentation Pathway Logic (DOT Visualization)



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Figure 2: Primary fragmentation pathways under Electron Ionization (70 eV).

Interpretation:

- m/z 198 (M⁺): Stable molecular ion due to the aromatic ring and sulfur.
- m/z 155: Loss of the acetyl group (43 Da). This is the base peak in many thio-ketones.
- m/z 127: The fluorophenyl-sulfonium ion (F-Ph-S⁺), formed after the loss of the entire aliphatic side chain.
- m/z 43: The acetyl cation (CH₃CO⁺), standard for methyl ketones.

Quality Control & Impurity Profile

When analyzing this compound, researchers must check for the Disulfide Impurity (Bis(4-fluorophenyl)disulfide).

- Origin: Oxidation of the starting thiol if the reaction is exposed to air for too long.
- Detection:
 - TLC:[2][3] The disulfide is much less polar (higher R) than the ketone product.
 - NMR: Look for a shift in the aromatic region (disulfides lack the aliphatic side chain signals).
 - MS: Disulfide M+ = 254.

References

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Sources

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